molecular formula C7H6N4OS B14505824 N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide

N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide

Cat. No.: B14505824
M. Wt: 194.22 g/mol
InChI Key: WVHCRUVXWHJJCA-UHFFFAOYSA-N
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Description

N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with cyanohydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives, while reduction may produce thiophene-2-carboxamide derivatives .

Scientific Research Applications

N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanohydrazinylidene group allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C7H6N4OS/c8-4-10-11-5-9-7(12)6-2-1-3-13-6/h1-3,5,10H,(H,9,11,12)

InChI Key

WVHCRUVXWHJJCA-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/C=N/NC#N

Canonical SMILES

C1=CSC(=C1)C(=O)NC=NNC#N

Origin of Product

United States

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